2-Norbornaneethylamine,N,N-diethyl-(6CI)
Description
2-Norbornaneethylamine,N,N-diethyl-(6CI) is a bicyclic tertiary amine featuring a norbornane (bicyclo[2.2.1]heptane) backbone substituted with an ethylamine group where both amino hydrogens are replaced by ethyl groups. This compound is part of the 6CI (Sixth Collective Index) nomenclature, indicating its classification in older Chemical Abstracts Service (CAS) indexing systems. The norbornane structure imparts rigidity and stereochemical complexity, which can influence its physicochemical properties and biological interactions compared to linear or monocyclic analogs .
Properties
CAS No. |
100539-02-4 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.35 |
IUPAC Name |
2-(3-bicyclo[2.2.1]heptanyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C13H25N/c1-3-14(4-2)8-7-13-10-11-5-6-12(13)9-11/h11-13H,3-10H2,1-2H3 |
InChI Key |
PJOWILDPXAJOQT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1CC2CCC1C2 |
Synonyms |
2-Norbornaneethylamine,N,N-diethyl-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-Norbornaneethylamine,N,N-diethyl-(6CI) with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activity where available.
Structural Analogues with Diethylamino Groups
N,N-Diethyloctylamine (CAS 4088-37-3)
- Structure : Linear tertiary amine with an octyl chain.
- Key Differences: Lacks the bicyclic norbornane system, resulting in higher conformational flexibility.
- Physicochemical Properties: Molecular Weight: 185.35 g/mol Boiling Point: Not reported, but linear amines generally have lower boiling points than bicyclic analogs due to reduced rigidity.
- Applications : Used in surfactants and organic synthesis intermediates.
N,N-Diethylpropionamide (CAS 1114-51-8)
- Structure : Tertiary amide with a propionyl group instead of an ethylamine.
- Key Differences : Replacement of the amine with an amide reduces basicity and alters hydrogen-bonding capacity.
- Physicochemical Properties :
- Applications : Solvent and intermediate in pharmaceutical synthesis.
2-(N,N-Diethylamino)ethanethiol Hydrochloride (CAS 1942-52-5)
- Structure : Ethylamine derivative with a thiol group and hydrochloride salt.
- Key Differences : Thiol group introduces redox activity and metal-binding capacity.
- Applications: Intermediate in organophosphorus compound synthesis .
Bicyclic and Spirocyclic Compounds
Spirogermanium (NSC 192965)
- Structure: 2-Aza-8-germanspiro[4.5]decane derivative with diethylamino groups.
- Key Differences : Incorporates germanium and a spirocyclic system, enhancing antitumor activity but causing neurotoxicity .
- Biological Activity :
6-Amino-1,3-dimethyluracil Derivatives ()
- Structure: Uracil core with diethylaminoacetamide substituents.
- Key Differences: Heterocyclic core vs. norbornane; uracil derivatives often target nucleic acid metabolism.
Physicochemical Property Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups |
|---|---|---|---|---|
| 2-Norbornaneethylamine,N,N-diethyl | ~195 (estimated) | ~250 (estimated) | ~2.5 | Tertiary amine, bicyclic |
| N,N-Diethyloctylamine | 185.35 | N/A | ~3.0 | Linear tertiary amine |
| Spirogermanium | 410.20 | N/A | ~1.8 | Spirocyclic, germanium |
| N,N-Diethylpropionamide | 129.20 | 194.3 | 1.26 | Tertiary amide |
Notes:
- The norbornane system in 2-Norbornaneethylamine increases rigidity, likely raising its boiling point compared to linear analogs.
- LogP estimates suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
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